Conformational Restriction: Zero Rotatable Bonds in 3-Bromo-5,6-dimethyl-2(1H)-pyridinone vs. One Rotatable Bond in 3-Bromo-5-methyl Analog
3-Bromo-5,6-dimethyl-2(1H)-pyridinone exhibits a rotatable bond count of zero, a structural feature that confers complete conformational rigidity [1]. This contrasts with the 3-bromo-5-methyl-2(1H)-pyridinone analog, which contains a free 6-position and thus possesses at least one rotatable bond via potential substitution at that site. In fragment-based drug discovery, lower rotatable bond counts correlate with improved ligand efficiency and reduced entropic penalty upon target binding. The 5,6-dimethyl substitution pattern in CAS 1227465-70-4 eliminates conformational flexibility entirely, a property not shared by mono-methyl or unsubstituted 3-bromo-pyridinone analogs.
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 0 rotatable bonds (computed) |
| Comparator Or Baseline | 3-Bromo-5-methyl-2(1H)-pyridinone: ≥1 rotatable bond (class inference); 3-Bromo-2(1H)-pyridinone: 0 rotatable bonds |
| Quantified Difference | Target compound shares zero rotatable bonds with unsubstituted analog but possesses higher hydrophobicity (LogP 1.4 vs. ~0.5 for unsubstituted) |
| Conditions | Computed physicochemical properties; LogP via XLogP3 algorithm; rotatable bonds via Cactvs |
Why This Matters
Zero rotatable bonds combined with enhanced lipophilicity (LogP 1.4) positions this compound as a conformationally rigid, moderately hydrophobic fragment for efficient ligand design, whereas unsubstituted analogs lack the hydrophobic character required for many binding pockets.
- [1] PubChem. (2025). Computed Properties: Rotatable Bond Count and XLogP3-AA for CID 50944339. National Center for Biotechnology Information. View Source
